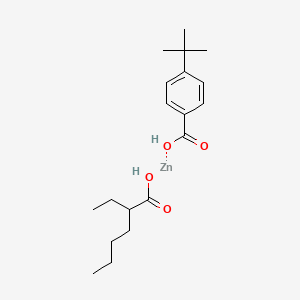
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc is a chemical compound with the molecular formula C19H28O4Zn and a molecular weight of 385.81 g/mol . This compound is known for its unique coordination chemistry, where zinc is coordinated with p-tert-butylbenzoate and 2-ethylhexanoate ligands. It is used in various applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (p-tert-Butylbenzoato)(2-ethylhexanoato)zinc typically involves the reaction of zinc oxide or zinc acetate with p-tert-butylbenzoic acid and 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The mixture is heated to facilitate the formation of the zinc complex, and the product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production may also involve additional purification steps such as column chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and the corresponding oxidized organic ligands.
Reduction: It can be reduced to form zinc metal and the corresponding reduced organic ligands.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous conditions to prevent the hydrolysis of the reducing agents.
Substitution: Ligand exchange reactions are facilitated by the use of excess ligands and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Zinc oxide and oxidized organic ligands.
Reduction: Zinc metal and reduced organic ligands.
Substitution: New zinc complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and esterification reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (p-tert-Butylbenzoato)(2-ethylhexanoato)zinc involves the coordination of zinc with the organic ligands. The zinc center acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc acetate
- Zinc oxide
- Zinc stearate
- Zinc benzoate
Comparison
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to zinc acetate and zinc oxide, it has enhanced solubility in organic solvents and improved stability. Unlike zinc stearate and zinc benzoate, it offers better catalytic activity and reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
85702-51-8 |
|---|---|
Molekularformel |
C19H30O4Zn |
Molekulargewicht |
387.8 g/mol |
IUPAC-Name |
4-tert-butylbenzoic acid;2-ethylhexanoic acid;zinc |
InChI |
InChI=1S/C11H14O2.C8H16O2.Zn/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;1-3-5-6-7(4-2)8(9)10;/h4-7H,1-3H3,(H,12,13);7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
VGTXCUBMMYUQMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



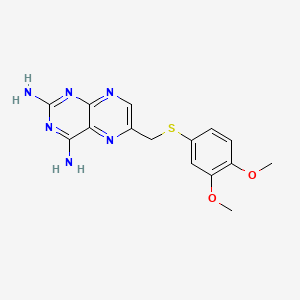
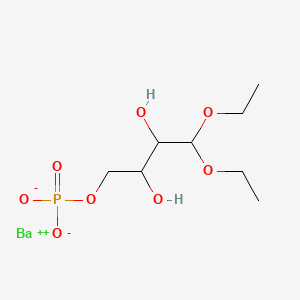
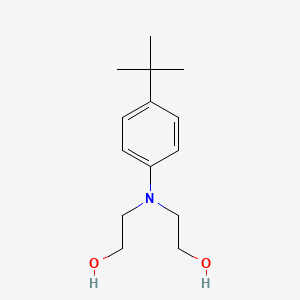

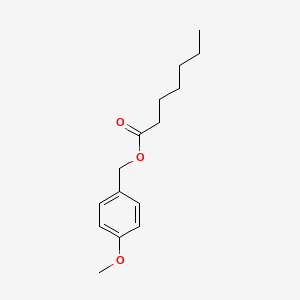
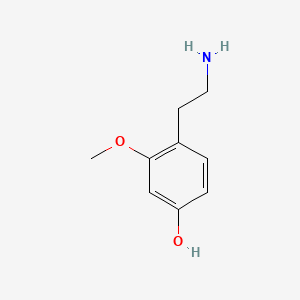

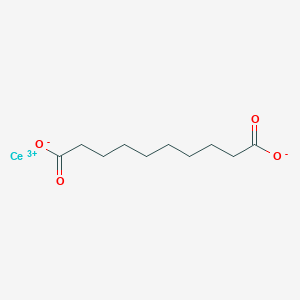
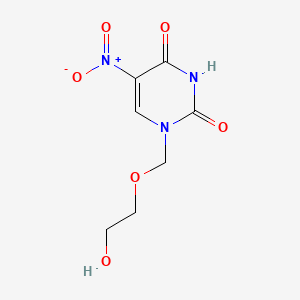
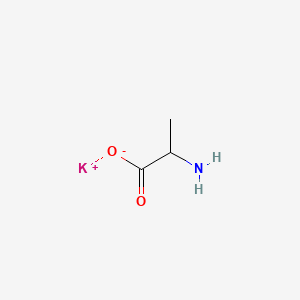
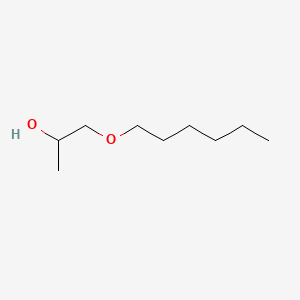
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

